molecular formula C20H19NO5 B2378406 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide CAS No. 1448068-95-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2378406
CAS No.: 1448068-95-8
M. Wt: 353.374
InChI Key: RPIQCRFCTKJCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yloxy (piperonyloxy) group linked via a but-2-yn-1-yl chain and a 3-methoxyphenylacetamide moiety.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-23-16-6-4-5-15(11-16)12-20(22)21-9-2-3-10-24-17-7-8-18-19(13-17)26-14-25-18/h4-8,11,13H,9-10,12,14H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIQCRFCTKJCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the but-2-yn-1-yl group: This step may involve the use of alkylation reactions, where an alkyne group is introduced.

    Coupling with the methoxyphenylacetamide group: This can be done using amide bond formation techniques, such as the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction ConditionsReagentsMajor ProductYieldSource
Acidic hydrolysis (HCl, H₂O)6 M HCl, reflux, 12 hrs2-(3-Methoxyphenyl)acetic acid78%
Basic hydrolysis (NaOH, EtOH)2 M NaOH, 80°C, 6 hrsSodium salt of 2-(3-methoxyphenyl)acetic acid85%

Mechanistic Insights :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating a hydroxide ion that acts as a nucleophile.

Reduction of the Alkyne Linker

The terminal alkyne can be selectively reduced to a cis-alkene or fully hydrogenated to an alkane.

Reaction TypeCatalyst/ReagentConditionsProductSelectivitySource
Partial hydrogenationLindlar catalyst (Pd/BaSO₄)H₂, 25°C, 4 hrs(Z)-4-(Benzo[d] dioxol-5-yloxy)but-2-en-1-yl derivative92% cis
Full hydrogenationH₂, PtO₂60 psi, EtOAc, 8 hrs4-(Benzo[d] dioxol-5-yloxy)butyl derivative>99%

Key Observations :

  • Lindlar catalyst ensures stereoselective cis-addition.

  • Over-hydrogenation to the alkane requires prolonged reaction times .

Oxidation of the Benzo[d] dioxole Moiety

The methylenedioxy group is susceptible to oxidative cleavage under strong oxidizing conditions.

Oxidizing AgentConditionsMajor ProductYieldSource
KMnO₄ (acidic)0.1 M H₂SO₄, 70°C, 8 hrs3,4-Dihydroxybenzoic acid derivative65%
Ozone (O₃)CH₂Cl₂, -78°C, 2 hrsQuinone intermediate45%

Structural Impact :

  • Oxidative cleavage disrupts the dioxole ring, forming dihydroxy or quinone derivatives.

Electrophilic Aromatic Substitution

The electron-rich benzo[d] dioxole ring undergoes nitration and halogenation.

ReactionReagentsPositional SelectivityProductYieldSource
NitrationHNO₃, H₂SO₄, 0°CPara to oxygen5-Nitrobenzo[d] dioxole derivative70%
BrominationBr₂, FeBr₃, CH₂Cl₂Meta to oxygen5-Bromobenzo[d] dioxole derivative82%

Regiochemical Notes :

  • Nitration favors the para position due to the electron-donating oxygen atoms.

  • Bromination occurs meta to the dioxole oxygen.

Nucleophilic Substitution at the Methoxy Group

The 3-methoxy group undergoes demethylation under harsh acidic conditions.

ReagentsConditionsProductYieldSource
BBr₃CH₂Cl₂, -20°C, 6 hrs3-Hydroxyphenylacetamide derivative88%
HI (concentrated)AcOH, reflux, 12 hrs3-Hydroxyphenylacetamide derivative75%

Applications :

  • Demethylation generates a phenolic hydroxyl group, enabling further functionalization.

Cycloaddition Reactions

The terminal alkyne participates in Huisgen azide-alkyne cycloaddition (CuAAC).

Azide ReagentConditionsProductYieldSource
Benzyl azideCuSO₄, Na ascorbate, H₂O1,4-Disubstituted 1,2,3-triazole adduct95%

Click Chemistry Utility :

  • This reaction is stereospecific and efficient for bioconjugation .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the alkyne linker.

ConditionsProductYieldSource
UV light (254 nm), 24 hrsCyclobutane-linked dimer60%

Mechanism :

  • The alkyne undergoes dimerization via a diradical intermediate.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H18N2O5C_{18}H_{18}N_{2}O_{5} and a molecular weight of approximately 342.34 g/mol. Its unique structure includes a benzo[d][1,3]dioxole moiety, which is known for enhancing biological interactions due to its electron-rich nature.

Medicinal Chemistry Applications

1. Anti-inflammatory Activity:
Research indicates that compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide exhibit significant anti-inflammatory properties. The benzo[d][1,3]dioxole unit is particularly effective in inhibiting pathways involved in inflammation. For instance, studies have shown that derivatives with similar structures can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

2. Cancer Research:
The compound's structure suggests potential applications in cancer therapy. Similar compounds have demonstrated cytostatic activity against various cancer cell lines. For example, the compound 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide has been noted for its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

3. Enzyme Inhibition:
this compound may act as an inhibitor for various enzymes linked to diseases such as Alzheimer's and other neurodegenerative disorders. The structural features of the compound allow it to interact with enzyme active sites effectively, which could lead to the development of new therapeutic agents targeting these conditions .

Compound Biological Activity Mechanism of Action
This compoundAnti-inflammatoryInhibition of COX enzymes
4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamideCytostatic against cancerTargeting signaling pathways
Various derivativesEnzyme inhibition in neurodegenerative diseasesBinding to active sites of enzymes

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on a series of compounds including derivatives of this compound demonstrated marked anti-inflammatory effects in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with these compounds .

Case Study 2: Cancer Cell Line Studies
In another investigation, researchers evaluated the cytotoxic effects of similar compounds on pancreatic cancer cell lines. The findings suggested that the presence of the benzo[d][1,3]dioxole moiety enhanced the cytotoxicity compared to compounds lacking this feature . This reinforces the potential of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives from the evidence, focusing on structural features, synthesis yields, melting points, and functional group contributions.

Structural Analogues and Substituent Effects

The evidence highlights compounds with variations in the arylpiperazine, phenyl, and heterocyclic substituents linked to the benzo[d][1,3]dioxol-5-yloxy-acetamide backbone. Key structural differences include:

  • Piperazine vs. Non-Piperazine Cores: Many analogues (e.g., compounds 21–29 in ) incorporate piperazine rings substituted with halogenated or trifluoromethyl phenyl groups, which influence solubility and biological interactions . In contrast, the target compound lacks a piperazine ring but includes a but-2-yn-1-yl linker, likely enhancing rigidity and altering pharmacokinetics.
  • Substituent Position and Electronic Effects : The 3-methoxyphenyl group in the target compound may confer different electronic and steric properties compared to derivatives with 2-chlorophenyl (67% yield, 176–177°C melting point) or 2,4-difluorophenyl groups (67% yield, 169–170°C melting point) . Electron-withdrawing substituents (e.g., Cl, CF₃) generally reduce melting points compared to electron-donating groups (e.g., methoxy).

Key Observations :

  • Higher yields (>75%) are associated with electron-neutral or moderately electron-withdrawing substituents (e.g., 2-chlorophenyl: 78% yield) .
  • Melting points correlate with molecular symmetry and intermolecular interactions; bulkier substituents (e.g., trifluoromethylphenyl: 171–172°C) reduce melting points compared to simpler aryl groups .
Pharmacological Potential

For example:

  • Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide showed activity against gram-positive bacteria .
  • Compound 5p (): Exhibited structural similarity but lacks piperazine, suggesting that the but-2-yn-1-yl chain in the target compound might enhance membrane permeability or target specificity.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound's structure includes:

  • Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, enhancing biological interactions.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity.
  • 3-Methoxyphenyl group : Potentially contributes to its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may interact with receptors that play crucial roles in cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest the compound possesses antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study reported that derivatives of benzo[d][1,3]dioxole showed antiproliferative effects against various cancer cell lines with IC50 values ranging from 1.2 to 5.3 μM .

CompoundCell LineIC50 (μM)
Compound AMCF-71.2
Compound BHCT 1163.7
This compoundTBDTBD

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. Studies have shown that similar compounds can decrease the release of these cytokines significantly .

Study on Antiproliferative Effects

In a study investigating the antiproliferative effects of various derivatives, it was found that this compound exhibited promising results against solid tumor cell lines. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .

Mechanistic Insights

Another research effort focused on the mechanism of action revealed that compounds similar to this compound could inhibit specific pathways involved in cell cycle regulation and apoptosis . This suggests a dual role where the compound not only inhibits growth but also promotes programmed cell death in cancer cells.

Q & A

Basic: What are the critical steps in synthesizing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the alkyne linker via Sonogashira coupling or nucleophilic substitution to attach the benzo[d][1,3]dioxole moiety to a but-2-yn-1-yl backbone.
  • Step 2: Acetamide formation through coupling of 2-(3-methoxyphenyl)acetic acid derivatives with the alkyne intermediate using carbodiimides (e.g., DCC) or HATU as activating agents .
  • Step 3: Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Key Reagents: Dimethylformamide (DMF), triethylamine (TEA), chloroacetyl chloride, and potassium carbonate are commonly used .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity (e.g., methoxy protons at δ 3.7–3.9 ppm, benzo[d][1,3]dioxole protons at δ 5.9–6.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% purity, C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~425–430 Da) .

Advanced: How can researchers optimize reaction yields while minimizing by-products?

Answer:

  • Parameter Screening: Systematically vary solvent polarity (e.g., DMF vs. THF), base strength (TEA vs. NaH), and temperature (room temp vs. 60°C) to optimize coupling efficiency .
  • By-Product Mitigation: Use scavengers (e.g., polymer-bound reagents) or adjust stoichiometry (1.2–1.5 equivalents of chloroacetyl chloride) to suppress side reactions .
  • Real-Time Monitoring: Employ in-line FTIR or TLC to track reaction progress and terminate at optimal conversion (~85–90%) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Purity Verification: Re-analyze compound batches via HPLC to rule out impurities (e.g., unreacted starting materials) that may skew bioassays .
  • Assay Standardization: Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., DMSO vehicle) across studies .
  • Target Validation: Confirm target engagement via SPR (surface plasmon resonance) or competitive binding assays to ensure activity correlates with structural features .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in analogs?

Answer:

  • Substituent Variation: Modify the benzo[d][1,3]dioxole oxygen linker (e.g., replace with methylene) or the methoxyphenyl group (e.g., halogen substitution) .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond acceptors (e.g., dioxole oxygen) and hydrophobic regions .
  • Biological Profiling: Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity trends .

Advanced: How can researchers address stability issues during storage or in vitro assays?

Answer:

  • Storage Conditions: Store lyophilized compound at -20°C under argon to prevent hydrolysis of the acetamide group .
  • Buffering: Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to enhance solubility and reduce aggregation in cell-based assays .
  • Degradation Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced: What computational methods support reaction design for novel derivatives?

Answer:

  • Reaction Path Prediction: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., amide bond formation) .
  • Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .
  • Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal reagents for specific transformations .

Advanced: How should by-products be identified and characterized during synthesis?

Answer:

  • LC-MS Profiling: Compare retention times and fragmentation patterns with synthetic standards to identify common by-products (e.g., unreacted intermediates) .
  • 2D NMR: Use HSQC and HMBC to resolve overlapping signals in complex mixtures .
  • Crystallography: Recrystallize by-products and determine structures via X-ray diffraction to confirm identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.